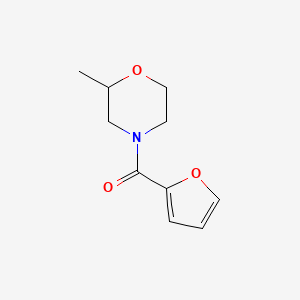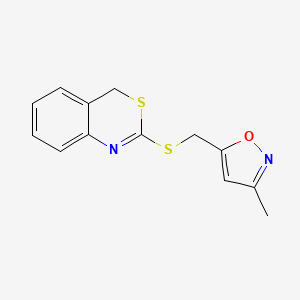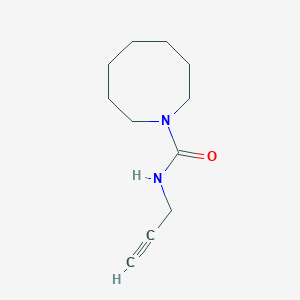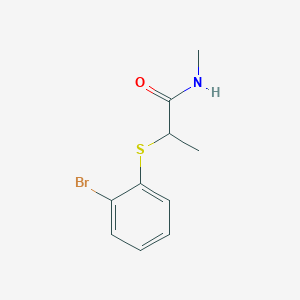
Furan-2-yl-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-(2-methylmorpholin-4-yl)methanone, also known as FMME, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. FMME belongs to the class of morpholine derivatives and has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
Furan-2-yl-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by interacting with various receptors and enzymes in the body. It has been found to bind to the GABA-A receptor, which is responsible for regulating the activity of neurotransmitters in the brain. Furan-2-yl-(2-methylmorpholin-4-yl)methanone also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
Studies have shown that Furan-2-yl-(2-methylmorpholin-4-yl)methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, Furan-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furan-2-yl-(2-methylmorpholin-4-yl)methanone is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of Furan-2-yl-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There is still much to be explored in the field of Furan-2-yl-(2-methylmorpholin-4-yl)methanone research. Some potential areas of future investigation include the development of new drug formulations that enhance the solubility and bioavailability of Furan-2-yl-(2-methylmorpholin-4-yl)methanone, as well as the exploration of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of Furan-2-yl-(2-methylmorpholin-4-yl)methanone and its potential interactions with other drugs.
Synthesis Methods
Furan-2-yl-(2-methylmorpholin-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylmorpholine with furfural, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain pure Furan-2-yl-(2-methylmorpholin-4-yl)methanone.
Scientific Research Applications
Furan-2-yl-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of chronic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
furan-2-yl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-7-11(4-6-13-8)10(12)9-3-2-5-14-9/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOXMAMCNPZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-(2-methylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)


![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)




![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)